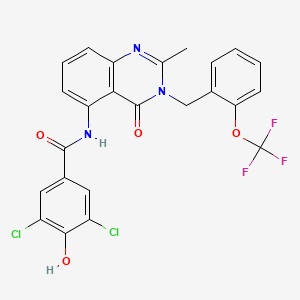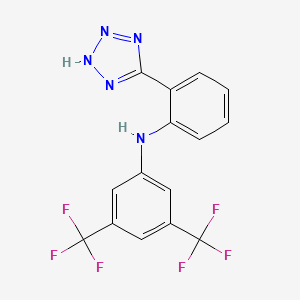
TAS2R14 agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAS2R14 agonist-1 is a compound that activates the bitter taste receptor TAS2R14, which is a member of the G protein-coupled receptor family. This receptor is known for its ability to detect a wide range of bitter-tasting compounds and is expressed in various tissues beyond the taste buds, including the lungs, heart, and gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TAS2R14 agonist-1 typically involves a structure-based modeling approach starting from known agonists like flufenamic acid. The process includes molecular modeling, chemical synthesis, and in vitro profiling to design new agonists with improved potency . The reaction conditions often involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
TAS2R14 agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
TAS2R14 agonist-1 has a wide range of scientific research applications:
Chemistry: Used to study the structure-activity relationships of bitter taste receptors.
Biology: Investigates the physiological roles of TAS2R14 in various tissues.
Industry: May be used in the development of flavor enhancers or bitter taste masking agents.
作用机制
TAS2R14 agonist-1 exerts its effects by binding to the TAS2R14 receptor, which triggers a signaling cascade involving G proteins. This leads to the activation of downstream molecules such as phospholipase C β2 and transient receptor potential channel melastatin 5, resulting in various cellular responses .
相似化合物的比较
Similar Compounds
Flufenamic Acid: A known TAS2R14 agonist with anti-inflammatory properties.
Aristolochic Acid: Another TAS2R14 agonist with distinct binding properties.
Piperine: A compound that also activates TAS2R14 and is found in black pepper.
Uniqueness
TAS2R14 agonist-1 is unique due to its high potency and specificity for the TAS2R14 receptor. It has been designed through a structure-based approach to optimize its interaction with the receptor, making it a valuable tool for studying the physiological roles of TAS2R14 and its potential therapeutic applications .
属性
分子式 |
C15H9F6N5 |
|---|---|
分子量 |
373.26 g/mol |
IUPAC 名称 |
N-[2-(2H-tetrazol-5-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H9F6N5/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13-23-25-26-24-13/h1-7,22H,(H,23,24,25,26) |
InChI 键 |
NATAYMPNRLKDFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


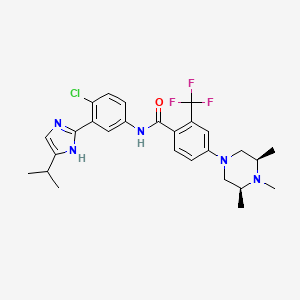

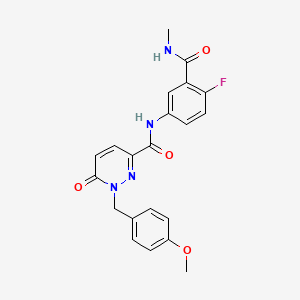
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
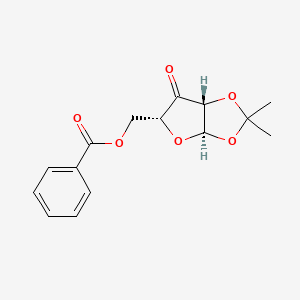
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
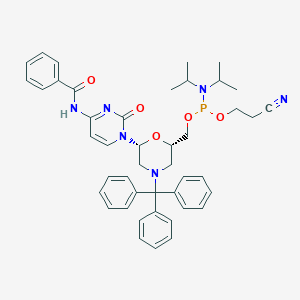
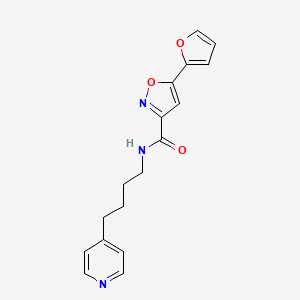
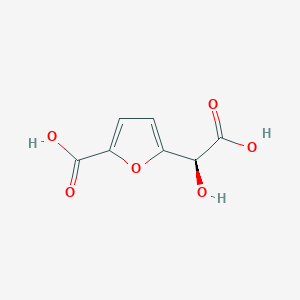
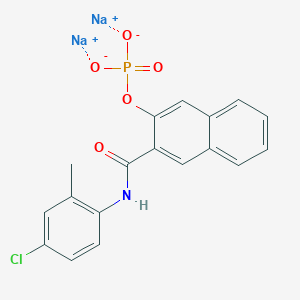
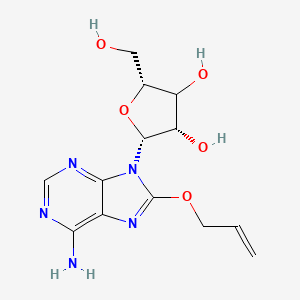
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
